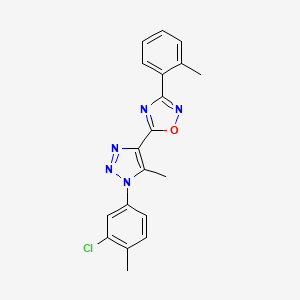

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-11-6-4-5-7-15(11)18-21-19(26-23-18)17-13(3)25(24-22-17)14-9-8-12(2)16(20)10-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRQWIZTSJOFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves a multi-step process:

Formation of 1,2,3-triazole ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.

Oxadiazole ring formation: The next step involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: It is used in various biological assays to study its effects on different cell lines and microorganisms.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mecanismo De Acción

The mechanism of action of 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA in microorganisms or cancer cells.

Pathways Involved: It may interfere with critical biological pathways such as DNA replication, protein synthesis, or cell signaling.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural Comparison of 1,2,4-Oxadiazole and Triazole Derivatives

Key Observations:

Heterocyclic Systems: The target compound and analog use oxadiazole and triazole/pyrazole systems, while and incorporate thiazole or benzoxazole rings. The presence of sulfur in (C=S) and 6 (thiazole) may enhance electronic delocalization compared to the target compound .

Substituent Effects :

- Halogenation : The target’s 3-chloro-4-methylphenyl group differs from ’s dichlorophenyl and ’s 4-chlorophenyl. Chlorine at the meta position (target) may reduce steric hindrance compared to ortho-substituted analogs () .

- Methyl Groups : The o-tolyl group in the target introduces steric bulk, which could hinder binding compared to para-substituted aryl groups in and .

Actividad Biológica

The compound 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 312.75 g/mol. The structure features a triazole ring, an oxadiazole moiety, and chlorinated aromatic substituents which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The synthetic route often employs methodologies such as high-pressure synthesis or microwave-assisted techniques to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for this class of compounds often involves the induction of apoptosis in cancer cells through various pathways including oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Further studies are needed to elucidate the precise mechanisms employed by this specific compound.

Other Biological Activities

In addition to anticancer properties, triazole derivatives have been investigated for various other biological activities:

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Triazoles can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of certain substituents in triazole derivatives may enhance their ability to scavenge free radicals.

Case Studies

A notable study conducted by researchers utilized a series of triazole derivatives to assess their biological activity against cancer cell lines. The study found that modifications in the chemical structure significantly influenced the cytotoxicity levels observed in vitro. This indicates that further structural optimization could lead to more potent derivatives with enhanced therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.